molecular formula C8H6N2O2 B1312353 Pyrazolo[1,5-a]pyridine-4-carboxylic acid CAS No. 55899-41-7

Pyrazolo[1,5-a]pyridine-4-carboxylic acid

Cat. No. B1312353
CAS RN: 55899-41-7
M. Wt: 162.15 g/mol
InChI Key: MTPOAZCBBRPRQQ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This division of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Chemical Reactions Analysis

In the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, a sequential opening/closing cascade reaction is involved .

Scientific Research Applications

Synthesis Methods

Pyrazolo[1,5-a]pyridine-4-carboxylic acid can be synthesized through various methods. A study outlines an improved synthesis approach using 4-pyridine carboxylic acid as a raw material. This method involves multiple steps including reduction, hydroxyl group protection, N-amination, and oxidation reactions, providing a practical approach due to its simplicity and use of less complex equipment (Ku, 2015). Another synthesis method utilizes a Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles, followed by hydrolysis, to generate a library of fused pyridine-4-carboxylic acids (Volochnyuk et al., 2010).

Fluorescence and Biological Applications

Pyrazolo[1,5-a]pyridine derivatives have shown strong fluorescence in solutions, as demonstrated in a study on the synthesis of new fluorophore 4-hydroxy pyrazolo[1,5-a]pyridines (Yan et al., 2018). In addition, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed and synthesized as potent anti-Mycobacterium tuberculosis agents, exhibiting promising in vitro potency (Tang et al., 2015).

Structural and Chemical Properties

The structural and chemical properties of pyrazolo[1,5-a]pyridine compounds have been explored in various studies. One research discusses the functionalization reactions of related compounds and their theoretical studies, providing insights into their chemical behavior (Yıldırım et al., 2005). Another study focuses on the synthesis and antiviral activity of new derivatives of pyrazolo[3,4-b]pyridine-4-carboxylic acids, highlighting their potential in medicinal chemistry (Bernardino et al., 2007).

Pharmaceutical and Biomedical Research

In the realm of pharmaceutical and biomedical research, pyrazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for various applications. One notable example is their use as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists (Miyachi et al., 2019). Another study has synthesized novel pyrazolo[1,5-a]pyrimidines with evaluated antimicrobial activity, revealing their potential as RNA polymerase inhibitors (Abdallah & Elgemeie, 2022)

Future Directions

Pyrazolo[1,5-a]pyrimidines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.

properties

IUPAC Name

pyrazolo[1,5-a]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-5-10-7(6)3-4-9-10/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPOAZCBBRPRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453357
Record name Pyrazolo[1,5-a]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55899-41-7
Record name Pyrazolo[1,5-a]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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